Multi-Kilogram Process Validation: The Iodo Intermediate Delivers >100 kg of Crizotinib API in Pfizer's Enabling Route
The iodo-substituted intermediate (as its deprotected form 4-(4-iodo-1H-pyrazol-1-yl)piperidine, directly derived from CAS 877399-73-0 via Boc removal) was validated by Pfizer process chemists at multi-kilogram scale. The Fussell et al. (2012) three-step synthesis delivered multi-kilogram quantities of this key intermediate with an overall yield of 67.2% from 4-chloropyridine hydrochloride [1]. In contrast, the analogous bromo intermediate (CAS 877399-50-3) has no published multi-kilogram validation for crizotinib synthesis; the Pfizer enabling route described by de Koning et al. (2011) that delivered >100 kg of crizotinib API employed an alternative disconnection where the bromine was placed on the pyridine fragment rather than the pyrazole-piperidine fragment, with the pyrazole-piperidine component introduced as a pinacol boronate [2]. This means that the iodo intermediate has a uniquely validated process pedigree for the direct Suzuki coupling approach that the bromo analog lacks.
| Evidence Dimension | Process validation scale for crizotinib synthesis using 4-halopyrazole-piperidine intermediate |
|---|---|
| Target Compound Data | Multi-kilogram quantities delivered; overall three-step yield 67.2% |
| Comparator Or Baseline | 4-Bromo analog (CAS 877399-50-3): no published multi-kg crizotinib process validation; Pfizer's >100 kg enabling route used alternative disconnection |
| Quantified Difference | Published multi-kg validation exists for the iodo route; zero published multi-kg process validation for the bromo analog in this specific disconnection |
| Conditions | Pfizer Ltd. Chemical Research and Development, Sandwich, UK; three-step synthesis: SNAr of 4-chloropyridine with pyrazole, hydrogenation, iodination with I₂ |
Why This Matters
For procurement decisions in cGMP or pilot-plant settings, the existence of published multi-kilogram process validation data directly reduces scale-up risk and regulatory burden compared to an analog lacking such documented precedent.
- [1] Fussell, S.J.; Luan, A.; Peach, P.; Scotney, G. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters 2012, 53 (8), 948–951. View Source
- [2] de Koning, P.D.; McAndrew, D.; Moore, R.; et al. Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development 2011, 15 (5), 1018–1026. View Source
